molecular formula C16H22O11 B8082879 D-Glucose, 1,2,3,4,5-pentaacetate

D-Glucose, 1,2,3,4,5-pentaacetate

Cat. No.: B8082879
M. Wt: 390.34 g/mol
InChI Key: JTQZPXRNYVFCJI-WCVJEAGWSA-N
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Description

Beta-D-Fructopyranose pentaacetate: is a derivative of fructose, a simple sugar. This compound is formed by acetylating the hydroxyl groups present in the fructose molecule. It is commonly used in various scientific experiments due to its versatility, reactivity, and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Fructopyranose pentaacetate is synthesized by acetylating the hydroxyl groups of fructose. This reaction typically involves the use of acetic anhydride and a catalyst such as pyridine or triethylamine to promote the acetylation process. The resulting product is then purified by filtration, recrystallization, or chromatography .

Industrial Production Methods: In industrial settings, the preparation of D-Glucose, 1,2,3,4,5-pentaacetate involves similar acetylation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Fructopyranose pentaacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.

    Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Glucose, 1,2,3,4,5-pentaacetate can yield various carbonyl-containing compounds .

Mechanism of Action

The mechanism by which D-Glucose, 1,2,3,4,5-pentaacetate exerts its effects involves the acetylation of hydroxyl groups in the fructose molecule. This modification alters the chemical properties of the molecule, making it more reactive and versatile for use in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: Beta-D-Fructopyranose pentaacetate is unique due to its specific configuration and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

[(2S,3S,4R,5R)-2,3,4,5-tetraacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQZPXRNYVFCJI-WCVJEAGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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